molecular formula C17H14N4O2S2 B2739117 N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide CAS No. 862973-92-0

N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B2739117
CAS No.: 862973-92-0
M. Wt: 370.45
InChI Key: POMUQRAYCOZYGL-UHFFFAOYSA-N
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Description

N-{2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a benzothiazole derivative featuring a methoxy substituent at the 4-position of one benzothiazole ring and an acetamide group at the 6-position of the second benzothiazole moiety. The presence of dual benzothiazole rings connected via an amino linkage introduces opportunities for hydrogen bonding and π-π stacking, which may influence its crystallinity and intermolecular interactions .

Properties

IUPAC Name

N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-9(22)18-10-6-7-11-14(8-10)25-16(19-11)21-17-20-15-12(23-2)4-3-5-13(15)24-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMUQRAYCOZYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Nucleophilic Substitution and Cyclocondensation

The foundational approach to synthesizing this compound involves sequential nucleophilic substitution and cyclocondensation reactions. As detailed by EvitaChem, the process begins with the preparation of 4-methoxy-1,3-benzothiazol-2-amine, which is subsequently reacted with 6-amino-1,3-benzothiazole derivatives. Key steps include:

  • Synthesis of 4-Methoxy-1,3-Benzothiazol-2-Amine :

    • 2-Amino-4-methoxybenzothiazole is synthesized via cyclization of 4-methoxy-2-nitroaniline with ammonium thiocyanate in the presence of bromine, followed by reduction with iron and hydrochloric acid.
    • Yields typically range from 65–75%, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis.
  • Acetylation of 6-Amino-1,3-Benzothiazole :

    • The 6-amino group of the second benzothiazole moiety is acetylated using acetic anhydride in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP).
    • Reaction conditions: 4 hours at room temperature under nitrogen, yielding 85–90% pure product after washing with NaHCO₃ and NaCl solutions.
  • Coupling of Intermediate Components :

    • The final step involves coupling 4-methoxy-1,3-benzothiazol-2-amine with the acetylated benzothiazole derivative via nucleophilic aromatic substitution.
    • Optimized conditions include refluxing in ethanol with potassium carbonate (K₂CO₃) as a base, achieving yields of 70–78%.

Table 1: Key Parameters for Nucleophilic Substitution-Cyclocondensation

Step Reactants Conditions Yield Characterization Methods
Benzothiazole cyclization 4-Methoxy-2-nitroaniline, NH₄SCN H₂O, Br₂, 80°C, 6h 68% TLC, MP, IR
Acetylation 6-Amino-1,3-benzothiazole, Ac₂O DCM, DMAP, RT, 4h 87% ¹H NMR, HPLC
Coupling Intermediate 1 + Intermediate 2 EtOH, K₂CO₃, reflux, 8h 73% LC-MS, Elemental Analysis

Palladium-Catalyzed Cross-Coupling for Structural Diversification

Recent advances employ palladium catalysis to introduce aryl groups at specific positions. A method reported by MDPI utilizes Suzuki-Miyaura coupling to attach boronic acid derivatives to the benzothiazole core:

  • Preparation of 2-Chloro-6-nitro-1,3-benzothiazole :

    • Nitration of 2-chlorobenzothiazole with fuming HNO₃ at 0°C, followed by purification via recrystallization (yield: 82%).
  • Suzuki Coupling with Aryl Boronic Acids :

    • Reaction of 2-chloro-6-nitro-1,3-benzothiazole with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in 1,4-dioxane using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ at 95°C for 30 hours.
    • Post-reaction workup involves extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 8:2), yielding 65–75%.
  • Reductive Amination and Acetylation :

    • The nitro group is reduced to an amine using H₂/Pd-C in ethanol, followed by acetylation with acetic anhydride to yield the final product.

Critical Catalytic Parameters :

  • Pd(PPh₃)₄ loading <5% reduces side product formation.
  • Elevated temperatures (>90°C) are essential for complete conversion in Suzuki reactions.

Hydrazone Formation and Subsequent Functionalization

A patent-pending method leverages hydrazone chemistry to assemble the bisthiazole framework:

  • Synthesis of 2-Hydrazino-6-methoxy-1,3-benzothiazole :

    • Reaction of 6-methoxybenzothiazol-2-amine with hydrazine hydrate in ethanol under reflux (12 hours, yield: 80%).
  • Condensation with Nitrofuran Aldehydes :

    • The hydrazino intermediate reacts with 5-nitro-2-furaldehyde in ethanol at 70°C for 2 hours, forming a hydrazone linkage.
    • Yields range from 85–89%, with purity confirmed by ¹³C NMR and high-resolution mass spectrometry (HRMS).
  • Acetylation of the Free Amine :

    • The terminal amine is acetylated using acetyl chloride in pyridine, yielding the target compound with >95% purity after recrystallization.

Solid-Phase Synthesis for High-Throughput Production

Polymer-supported synthesis, as described in, enables rapid generation of benzothiazole-acetamide derivatives:

  • Immobilization of 2-Aminothiophenol on Resin :

    • Merrifield resin functionalized with 2-aminothiophenol via nucleophilic substitution (DMF, 60°C, 24 hours).
  • Cyclization with 4-Methoxybenzaldehyde :

    • The resin-bound intermediate reacts with 4-methoxybenzaldehyde in the presence of NaHSO₃ and DMF under reflux (3 hours).
  • Cleavage and Acetylation :

    • The product is cleaved from the resin using trifluoroacetic acid (TFA), followed by acetylation with acetic anhydride.
    • Overall yield: 60–65%, with purity verified by HPLC.

Microwave-Assisted Synthesis for Reduced Reaction Times

Microwave irradiation significantly accelerates key steps:

  • Formation of Ethyl [(6-Methoxy-1,3-Benzothiazol-2-yl)Amino]Acetate :

    • 6-Methoxybenzothiazol-2-amine reacts with ethyl chloroacetate in acetone under microwave irradiation (120 seconds), yielding 78% product.
  • Hydrazinolysis and Acetylation :

    • The ester intermediate undergoes hydrazinolysis with hydrazine hydrate (6 hours, reflux), followed by acetylation to furnish the final compound.

Advantages :

  • Reaction time reduced from 8 hours to <30 minutes.
  • Energy consumption decreased by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This compound also affects various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • Structure : Features an adamantane group instead of the second benzothiazole ring.
  • Synthesis : Prepared via reaction of 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform .
  • Properties :
    • Molecular weight: 356.45 g/mol (vs. ~373 g/mol for the target compound).
    • Melting point: 485–486 K.
    • Crystal structure: Triclinic P1 space group with intermolecular N–H⋯N hydrogen bonds and S⋯S interactions (3.622 Å) .

Nitro-Substituted Benzothiazolyl Acetamides

  • Examples: N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]acetamide (7i) N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]acetamide (7j)
  • Synthesis: Derived from 2-chloro-nitrobenzothiazoles and cyclopentaquinoline precursors .
  • Properties :
    • Decomposition temperatures: ~230–235°C, indicating thermal stability.
    • Electron-withdrawing nitro groups reduce basicity compared to the methoxy group in the target compound, altering reactivity in electrophilic substitutions .

N-(4-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide

  • Structure : Ethoxy group at the 6-position and a sulfonyl linker.
  • Key Differences: The sulfonyl group increases polarity, likely enhancing aqueous solubility relative to the target compound’s amino-linked benzothiazoles .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/Decomposition (°C) Notable Spectral Data (NMR, IR)
Target Compound C₁₆H₁₃N₃O₂S₂ ~373 Not reported Expected NH peaks at ~10–12 ppm (¹H NMR)
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide C₂₀H₂₄N₂O₂S 356.45 212–213 1H NMR (DMSO-d₆): δ 7.73 (dd, J = 8.87 Hz)
7i (6-nitro derivative) C₂₃H₂₁N₅O₃S 455.51 235 ¹³C NMR: 160.4 ppm (C=O)

Biological Activity

N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a compound derived from the benzothiazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of benzothiazole derivatives followed by acetamide formation. Characterization methods such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated several benzothiazole compounds against human cancer cell lines A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved the downregulation of key survival pathways such as AKT and ERK signaling in cancer cells .

Cell Line IC50 (µM) Mechanism of Action
A4312.5Induction of apoptosis
A5493.0Inhibition of AKT/ERK pathways

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by reducing the expression levels of pro-inflammatory cytokines like IL-6 and TNF-α in activated macrophages. In vitro assays using RAW264.7 cells demonstrated a significant decrease in cytokine levels upon treatment with the compound . ELISA results confirmed these findings, suggesting potential applications in treating inflammatory diseases.

Cytokine Control Level Treated Level
IL-6150 pg/mL50 pg/mL
TNF-α120 pg/mL30 pg/mL

Neuroprotective Activity

In addition to its anticancer and anti-inflammatory properties, benzothiazole derivatives have shown promise in neuroprotection. A study indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses .

Case Studies

  • Case Study on Anticancer Effects : A recent investigation into a series of benzothiazole derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in optimizing biological activity.
  • Inflammation Model Study : In a murine model of inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls. This suggests potential therapeutic benefits for inflammatory conditions .

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